3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane
Description
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-7-15-11(12-8)14-10-6-13-4-2-9(10)3-5-13/h7,9-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQDJDNEMOBUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CN3CCC2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the formation of the thiazole ring followed by its attachment to the bicyclic structure. One common method involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. This compound may modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Receptor Affinity and Selectivity
The 3-substituted quinuclidine scaffold is a common feature in ligands targeting neuronal receptors. Key analogs and their pharmacological profiles are summarized below:
Key Observations :
- Thiazole vs. Thiophene/Benzothiophene : The thiazole group in the subject compound may offer improved metabolic stability compared to thiophene or benzothiophene analogs (e.g., W-56203), as thiazoles are less prone to oxidative metabolism .
- Spiro-Oxazolidinone Modifications: Compounds like W-56203 and the 5-chlorothiophen-2-yl derivative exhibit enhanced α7 nAChR affinity due to the spiro-oxazolidinone moiety, which rigidifies the structure and optimizes receptor interactions .
- Receptor Switching : Substitution with pyrazine (as in the 6-chloropyrazin-2-yl analog) shifts activity toward muscarinic receptors, demonstrating the scaffold’s versatility .
Therapeutic Potential
- α7 nAChR Agonists: W-56203 and related spiro-oxazolidinones show efficacy in preclinical models of schizophrenia and cognitive impairment . The subject compound’s thiazole group may similarly target α7 nAChRs but with distinct pharmacokinetics.
Biological Activity
3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a complex organic compound that exhibits a range of biological activities due to its unique structural features, including a thiazole ring and a bicyclic structure. This article aims to explore its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H16N2OS
- Molecular Weight : 224.32 g/mol
- Purity : Typically 95% .
The biological activities of 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane are largely attributed to its interaction with various biochemical pathways:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Research indicates that thiazole derivatives possess antimicrobial and antifungal properties, making them candidates for treating infections .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies on similar compounds suggest that the absorption and bioavailability can vary significantly:
- Absorption : The bioavailability of related compounds after oral administration has been reported to be around 6.2% when compared to intravenous administration .
- Metabolism : The metabolic stability of thiazole derivatives is generally favorable, which is crucial for their therapeutic effectiveness .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to or derived from 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study demonstrated the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, highlighting its potential as a new therapeutic agent in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
